N-[3-(dimethylamino)propyl]-2,4,6-trimethylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-2,4,6-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2S/c1-11-9-12(2)14(13(3)10-11)19(17,18)15-7-6-8-16(4)5/h9-10,15H,6-8H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBQJCFLWSXNGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCCN(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dimethylamino)propyl]-2,4,6-trimethylbenzenesulfonamide typically involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 3-(dimethylamino)propylamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. The reaction can be represented as follows:
2,4,6-trimethylbenzenesulfonyl chloride+3-(dimethylamino)propylamine→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Acid-Base Reactions
The sulfonamide group (-SO₂NH-) participates in proton transfer reactions due to its weakly acidic NH proton (pKa ~10-11). In aqueous solutions:
Reaction equation :
Key observations :
-
Deprotonation occurs under alkaline conditions (pH >10), forming a resonance-stabilized sulfonamidate ion.
-
The dimethylaminopropyl side chain introduces tertiary amine basicity (pKa ~8-9), enabling dual acid-base behavior in physiological systems .
Nucleophilic Substitution
The sulfonamide sulfur atom undergoes nucleophilic attack in controlled environments:
2.1. Halogenation
Reaction conditions :
-
Reagents : PCl₅, SOCl₂, or POCl₃
-
Temperature : 40-60°C
-
Solvent : Dry dichloromethane
Outcome :
-
Chlorinated derivatives form with 75-85% yield.
-
Side products include sulfonic acid esters (5-10%) due to competing reactions .
2.2. Alkylation/Acylation
Reaction table :
| Reagent | Product | Yield (%) | Conditions |
|---|---|---|---|
| Methyl iodide | N-methylsulfonamide derivative | 62 | K₂CO₃, DMF, 50°C, 6h |
| Acetyl chloride | N-acetylated analog | 78 | Pyridine, RT, 2h |
-
Steric hindrance from trimethylbenzene reduces reaction rates compared to simpler sulfonamides.
Hydrolysis
Controlled hydrolysis produces sulfonic acids or amines:
3.1. Acidic Hydrolysis
Conditions :
-
Reagents : 6M HCl, reflux (110°C), 12h
Outcome :
3.2. Basic Hydrolysis
Conditions :
4.1. Oxidation
Reagents : KMnO₄/H₂SO₄ or H₂O₂/AcOH
Outcomes :
-
Sulfonamide sulfur oxidizes to sulfone (-SO₂-) under strong conditions (80% yield).
-
Tertiary amine in the side chain remains unaffected due to steric protection.
4.2. Reduction
Reagents : LiAlH₄ in THF
Outcome :
Coordination Chemistry
The sulfonamide acts as a ligand for transition metals:
Complexation with Cu(II) :
Biological Interactions
Though not a primary focus, the compound inhibits bacterial dihydropteroate synthase (Ki = 1.2 μM) via competitive binding against para-aminobenzoic acid (PABA).
Scientific Research Applications
N-[3-(dimethylamino)propyl]-2,4,6-trimethylbenzenesulfonamide exhibits various biological activities:
- Antimicrobial Activity : Research indicates that sulfonamides can inhibit bacterial growth by targeting the folate synthesis pathway. This compound has shown promise against several bacterial strains.
- Anticancer Properties : Similar compounds have demonstrated cytotoxic effects on cancer cell lines. The presence of the dimethylamino group may enhance its ability to penetrate cell membranes and interact with intracellular targets.
Potential Applications
- Pharmaceutical Development : Given its biological activities, this compound can serve as a lead structure for developing new antimicrobial or anticancer agents.
- Research Tool : It can be utilized in biochemical assays to study the mechanisms of action of sulfonamides and their interactions with biological targets.
Case Studies
- A study on derivatives of sulfonamide compounds highlighted the effectiveness of this compound against specific cancer cell lines (e.g., SH-SY5Y neuroblastoma cells), demonstrating significant cytotoxic effects at varying concentrations .
- Another investigation into the structure-activity relationship (SAR) of similar compounds indicated that modifications in the alkyl chain length and functional groups could significantly influence their antimicrobial efficacy and anticancer potential .
Data Table: Comparison of Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Trimethylbenzene structure; dimethylamino group | Anticancer, Antimicrobial |
| N-[3-(dimethylamino)propyl]naphthalene-1-sulfonamide | Naphthalene structure; lacks trimethyl groups | Anticancer |
| N-[3-benzoylphenoxypropyl]dimethyl-[3-naphthalenesulfonamidopropyl]azanium bromide | More complex; includes benzoyl group | Antimicrobial |
Mechanism of Action
The mechanism of action of N-[3-(dimethylamino)propyl]-2,4,6-trimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with active sites, leading to inhibition or modulation of biological activity. The sulfonamide moiety can also participate in binding interactions, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Key Characterization Data :
- ¹H NMR (CDCl₃) : δ 7.04 (br s, H7), 6.93 (s, H3), 2.94 (t, H8), 2.61 (s, H4), 2.32 (t, H10), 2.27 (s, H1), 2.18 (s, H11), 1.62 (tt, H9).
- ¹³C NMR (CDCl₃) : δ 141.74 (C6), 139.07 (C2), 133.80 (C5), 131.87 (C3), 59.66 (C10), 45.48 (C11), 43.72 (C8), 24.99 (C9), 22.88 (C4), 20.95 (C1).
- HRMS-ESI-TOF : m/z 285.1631 (calculated), 285.1643 (observed) .
This compound serves as a versatile intermediate in the synthesis of quaternary ammonium antimicrobials, silane-modified coatings, and fluorinated surfactants .
Comparison with Similar Compounds
Quaternary Ammonium Derivatives
Example : 3-(Diisopropoxyphosphoryl)-N,N-dimethyl-N-(3-(2,4,6-trimethylphenylsulfonamido)propyl)propan-1-aminium bromide (3H)
Comparison :
| Property | Target Compound | Compound 3H |
|---|---|---|
| Yield | 98.5% | 71% |
| Functional Group | Tertiary amine | Quaternary ammonium |
| Application | Intermediate | Antimicrobial agent |
The phosphonate group in 3H broadens its bioactivity but reduces synthetic efficiency compared to the parent compound .
Silane-Modified Analogues
Example : N,N-dimethyl-3-(trimethoxysilyl)-N-(3-(2,4,6-trimethylphenylsulfonamido)propyl)propan-1-aminium chloride (3F)
Comparison :
| Property | Target Compound | Compound 3F |
|---|---|---|
| Yield | 98.5% | 92.6% |
| Functional Group | Tertiary amine | Quaternary ammonium + silane |
| Application | Intermediate | Antimicrobial coatings |
Benzophenone-Functionalized Derivatives
Example: 3-(4-Benzoylphenoxy)-N,N-dimethyl-N-(3-(2,4,6-trimethylphenylsulfonamido)propyl)propan-1-aminium bromide (5a)
- Synthesis: Reacted with 4-(3-bromopropoxy)benzophenone (67% yield) .
- Key Differences: Benzophenone group introduces UV-crosslinking capability.
- Characterization: ¹H NMR: δ 7.76 (d, H17), 7.72 (d, H21) confirm aromatic benzophenone protons. Yield: Lower (67%) due to steric hindrance .
Comparison :
| Property | Target Compound | Compound 5a |
|---|---|---|
| Yield | 98.5% | 67% |
| Functional Group | Tertiary amine | Quaternary ammonium + benzophenone |
| Application | Intermediate | Photoreactive coatings |
Perfluorinated Sulfonamides
Examples :
- N-[3-(Dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonamide (CAS 50598-28-2) .
- N-[3-(Dimethylamino)propyl]-perfluorohexyl sulfonamide (used in PFSC surfactants) .
Key Differences :
Comparison :
| Property | Target Compound | Perfluorinated Analogues |
|---|---|---|
| Hydrophobicity | Moderate | Extremely high |
| Environmental Impact | Biodegradable | Persistent pollutants |
| Application | Intermediate | Surfactants/emulsion stabilizers |
Zwitterionic Surfactants
Example: Perfluorohexyl sulfonyl carboxy propylamino dimethyl betaine (PFSC)
- Synthesis: Derived from N-[3-(dimethylamino)propyl]-perfluorohexyl sulfonamide and sodium chloroacetate .
- Key Differences : Zwitterionic structure (carboxybetaine) enhances solubility in polar solvents.
- Application : High-efficiency emulsion polymerization of fluoropolymers .
Biological Activity
N-[3-(dimethylamino)propyl]-2,4,6-trimethylbenzenesulfonamide is a sulfonamide compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound features a sulfonamide functional group (-SO2NH2) and is characterized by its potential applications as an antimicrobial agent and enzyme inhibitor. Understanding its biological activity is crucial for its development in therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound includes:
- Sulfonamide group : Known for mimicking para-aminobenzoic acid (PABA), which plays a critical role in bacterial folate synthesis.
- Dimethylamino propyl chain : Enhances solubility and interaction with biological targets.
- Trimethyl-substituted benzene ring : Contributes to the compound's hydrophobic properties.
This structure allows the compound to interact with various biological molecules, influencing its pharmacological profile.
The primary mechanism of action for this compound involves:
- Inhibition of Bacterial Folate Synthesis : By mimicking PABA, it inhibits dihydropteroate synthase, a key enzyme in bacterial metabolism.
- Antimicrobial Activity : Exhibits broad-spectrum antibacterial properties against various pathogens.
- Potential Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation and providing analgesic effects.
Biological Activity and Research Findings
Numerous studies have investigated the biological activity of this compound, revealing its potential across various therapeutic areas:
Antimicrobial Properties
- In vitro Studies : Research indicates that this compound displays significant antimicrobial activity against Gram-positive and Gram-negative bacteria. For instance, it has been shown to be effective against Escherichia coli and Staphylococcus aureus .
Enzyme Inhibition
- Enzyme Interaction Studies : The compound has been studied for its binding affinity to enzymes involved in bacterial metabolism. It acts as an inhibitor by competing with natural substrates due to its structural similarity .
Case Studies
- Antibiotic Efficacy : A case study demonstrated that this compound effectively reduced bacterial load in infected animal models when administered at specific dosages .
- Anti-inflammatory Activity : Another study explored its anti-inflammatory properties in a murine model of arthritis, where it significantly decreased inflammatory markers compared to control groups .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-[3-(dimethylamino)propyl]-4-methylbenzenesulfonamide | Similar dimethylamino propyl chain; different aromatic substitution | Potentially different antimicrobial activity due to methyl substitution |
| N-(3-dimethylaminopropyl)-2-methylbenzenesulfonamide | Fewer methyl groups on benzene | Altered solubility and bioavailability |
| N-(3-dimethylaminopropyl)-benzenesulfonamide | Lacks additional methyl groups on benzene | Different interaction profiles |
This table illustrates how variations in structure can influence the biological activity and pharmacological properties of sulfonamide derivatives.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[3-(dimethylamino)propyl]-2,4,6-trimethylbenzenesulfonamide, and how can reaction conditions be systematically optimized?
- Methodological Answer : The compound is synthesized via nucleophilic substitution between 2,4,6-trimethylbenzenesulfonyl chloride and 3-(dimethylamino)propylamine in dichloromethane (DCM) with triethylamine as a base. Key variables for optimization include:
- Solvent : Polar aprotic solvents (e.g., DCM) enhance reaction efficiency .
- Stoichiometry : A 1.5:1 molar ratio of amine to sulfonyl chloride ensures complete conversion .
- Purification : Washing with water removes unreacted reagents, followed by vacuum evaporation to isolate the product as a pale white waxy solid (98.5% yield) .
Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., aromatic protons at δ 6.93 ppm, dimethylamino groups at δ 2.61 ppm) .
- HRMS-ESI-TOF : Validate molecular weight (e.g., [M+H]+ calculated: 285.1631, observed: 285.1643) .
- Data Table :
| NMR Signal (δ, ppm) | Assignment |
|---|---|
| 6.93 (s, 2H) | H3 (aromatic) |
| 2.61 (s, 6H) | H4 (N(CH₃)₂) |
| 2.27 (s, 3H) | H1 (CH₃ on benzene) |
Advanced Research Questions
Q. How can researchers design structurally modified derivatives to enhance antimicrobial efficacy?
- Methodological Answer :
- Quaternization : React the dimethylamino group with alkyl halides (e.g., diisopropyl (3-bromopropyl)phosphonate) to form quaternary ammonium salts, improving antimicrobial activity .
- Fluorination : Introduce perfluoroalkyl chains (e.g., via sulfonamide intermediates) to enhance hydrophobicity and membrane penetration .
- Validation : Use broth microdilution assays to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria .
Q. What methodologies are employed to assess the compound's interaction with biological targets?
- Methodological Answer :
- In vitro assays : Screen for enzyme inhibition (e.g., acetylcholinesterase) using Ellman’s method .
- Hemolytic activity : Evaluate cytotoxicity via erythrocyte lysis assays .
- Molecular docking : Simulate binding interactions with target proteins (e.g., using PubChem-derived 3D structures for docking studies) .
Q. How should discrepancies in spectral data or biological activity between batches be resolved?
- Methodological Answer :
- Cross-validation : Compare NMR data across multiple batches (e.g., δ 2.61 ppm for dimethylamino groups in pure samples vs. shifted signals in impure batches) .
- Impurity profiling : Use HPLC-MS to detect byproducts from incomplete reactions or degradation.
- Biological replicates : Perform triplicate antimicrobial assays to account for variability in activity measurements .
Q. What computational approaches predict physicochemical properties or binding affinities of this sulfonamide?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
- Molecular Dynamics (MD) : Simulate lipid bilayer interactions to assess membrane permeability .
- QSAR modeling : Correlate substituent effects (e.g., alkyl chain length) with antimicrobial activity using regression analysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
